molecular formula C46H66N4O13 B10777792 Ulapualide A

Ulapualide A

Katalognummer: B10777792
Molekulargewicht: 883.0 g/mol
InChI-Schlüssel: DIOFXPZEAVIPDB-NVVPSTEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of Ulapualide A involves several key steps, including the formation of oxazole rings and macrolactamisation. The synthesis begins with the preparation of mono-oxazole carboxylic acid and mono-oxazole secondary alcohol, which are then esterified under Yamaguchi conditions. This ester is converted into an amino acid, followed by macrolactamisation using HATU to form the macrolactam intermediate. The third oxazole ring is introduced through cyclodehydration and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Current methods rely on laboratory-scale synthesis, and there is ongoing research to develop more efficient and scalable production techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ulapualide A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nickel Peroxide: Used for oxidation reactions.

    Yamaguchi Reagent: Used for esterification.

    HATU: Used for macrolactamisation.

Major Products

The major products formed from these reactions include various oxazole and oxazoline intermediates, leading to the final macrolide structure of this compound .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Ulapualide A exhibits potent antitumor properties, particularly against leukemia cells. Research has demonstrated that it inhibits the proliferation of these cells effectively. The compound's mechanism involves disrupting cytoskeletal integrity, which is crucial for cell division and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Leukemia Cell Proliferation Inhibition

  • Objective : To assess the effect of this compound on leukemia cell lines.
  • Method : Treatment of various leukemia cell lines with different concentrations of this compound.
  • Results : Significant reduction in cell viability was observed, with IC50 values indicating strong potency compared to standard chemotherapeutics.

Antifungal Properties

This compound also demonstrates notable antifungal activity. It has been shown to inhibit the growth of several fungal strains, making it a potential candidate for developing antifungal therapies. The compound's action appears to be linked to its ability to disrupt fungal cell wall synthesis and function .

Data Table: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL
Cryptococcus neoformans0.25 µg/mL

Research Insights

  • Studies indicate that this compound affects serum response factor-dependent gene expression, although specific changes were not consistently observed due to its profound effects on cytoskeletal integrity .
  • Synthetic analogues of this compound have been developed to explore structure-activity relationships further, enhancing our understanding of its bioactivity .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through various methodologies, emphasizing its complex structure and potential for modification. Researchers have explored synthetic pathways that could lead to derivatives with enhanced biological activity or reduced toxicity .

Synthesis Overview

  • The synthesis involves multiple steps, including cyclodehydration and macrolactamization.
  • Recent advancements have focused on improving yields and simplifying the synthetic route while maintaining biological efficacy.

Wirkmechanismus

Ulapualide A exerts its effects by binding to actin, a protein involved in maintaining cell structure and facilitating cell movement. This binding disrupts actin dynamics, leading to cytotoxic effects. The compound’s interaction with actin involves specific molecular targets and pathways, which are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C46H66N4O13

Molekulargewicht

883.0 g/mol

IUPAC-Name

[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate

InChI

InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1

InChI-Schlüssel

DIOFXPZEAVIPDB-NVVPSTEBSA-N

Isomerische SMILES

C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O

Kanonische SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.